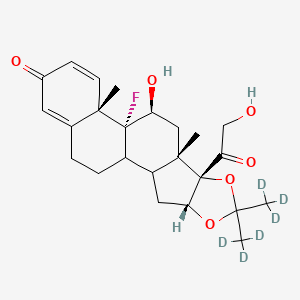

Triamcinolone Acetonide-D6

Descripción

Propiedades

Número CAS |

352431-33-5 |

|---|---|

Fórmula molecular |

C24H31FO6 |

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3 |

Clave InChI |

YNDXUCZADRHECN-NHJNHIJVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H] |

SMILES canónico |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Pureza |

97.8% |

Números CAS relacionados |

76-25-5 (unlabelled) |

Sinónimos |

11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione |

Etiqueta |

Triamcinolone Acetonide |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Triamcinolone Acetonide-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Triamcinolone Acetonide-D6, a deuterated analog of the potent synthetic corticosteroid, Triamcinolone Acetonide. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Chemical and Physical Properties

Triamcinolone Acetonide-D6 is a white to off-white solid or crystalline powder.[1] It is a synthetic glucocorticoid where six hydrogen atoms on the acetonide moiety have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analyses by mass spectrometry.[2]

Core Chemical Data

The fundamental chemical properties of Triamcinolone Acetonide-D6 are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₅D₆FO₆ | [1] |

| Molecular Weight | 440.50 g/mol | [1] |

| CAS Number | 352431-33-5 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (by HPLC) | ≥99.1% | [1] |

| Isotopic Purity | 99 atom % D |

Solubility

The solubility of a compound is a critical parameter in its handling, formulation, and biological application. The solubility of Triamcinolone Acetonide-D6 in various solvents is detailed below.

| Solvent | Solubility | Source(s) |

| DMSO | 50 mg/mL | [3] |

| Ethanol | Soluble | |

| Methanol (B129727) | Soluble | |

| Water | Practically insoluble |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Triamcinolone Acetonide, and by extension its deuterated analog, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of Triamcinolone Acetonide to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.

The workflow for this signaling pathway is as follows:

-

Ligand Binding: Triamcinolone Acetonide diffuses across the cell membrane and binds to the GR located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[4][5]

-

Conformational Change and Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to its dissociation from the heat shock protein complex.[4][5]

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[4][6]

-

Gene Regulation: In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][6]

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[4][7]

-

Caption: Glucocorticoid Receptor Signaling Pathway for Triamcinolone Acetonide-D6.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and accurate use of Triamcinolone Acetonide-D6 in a research setting. The following sections outline representative methodologies for its synthesis, purification, and analysis.

Synthesis of Triamcinolone Acetonide-D6 (Representative Method)

The synthesis of deuterated steroids often involves the use of deuterated reagents at a key step in the synthetic pathway of the non-deuterated analog. A plausible approach for the synthesis of Triamcinolone Acetonide-D6 involves the reaction of Triamcinolone with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst.

Materials:

-

Triamcinolone

-

Acetone-d6 (B32918) (99.5 atom % D)

-

Perchloric acid (catalyst)

-

Anhydrous ether

-

Anhydrous sodium sulfate

-

Reaction vessel with a stirrer and nitrogen inlet

-

Filtration apparatus

Procedure:

-

Suspend Triamcinolone in an excess of acetone-d6 in a clean, dry reaction vessel under a nitrogen atmosphere.

-

Add a catalytic amount of perchloric acid to the suspension with stirring.

-

Continue stirring at room temperature until the reaction is complete, monitoring the progress by a suitable method such as thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the acetone-d6 under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude Triamcinolone Acetonide-D6.

Purification (Representative Method)

Purification of the crude product is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization is a common and effective method for purifying crystalline solids like Triamcinolone Acetonide-D6.

Materials:

-

Crude Triamcinolone Acetonide-D6

-

Methanol

-

Deionized water

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolve the crude Triamcinolone Acetonide-D6 in a minimal amount of hot methanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add deionized water to the hot methanol solution with stirring until the solution becomes cloudy (the point of saturation).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol/water mixture.

-

Dry the purified Triamcinolone Acetonide-D6 crystals in a vacuum oven at a suitable temperature.

Analytical Methods

HPLC is a standard technique for assessing the purity and quantifying the concentration of Triamcinolone Acetonide-D6.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Sample Preparation:

-

Accurately weigh a small amount of Triamcinolone Acetonide-D6.

-

Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Triamcinolone Acetonide-D6. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Instrumentation and Conditions:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used.

-

Analysis Mode: Full scan mode to determine the molecular weight, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

Expected Ion: [M+H]⁺ at m/z 441.5.

Sample Preparation:

-

Prepare a dilute solution of Triamcinolone Acetonide-D6 in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

¹H-NMR spectroscopy is a powerful tool for confirming the structure of Triamcinolone Acetonide-D6 and verifying the absence of proton signals from the deuterated positions.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or CDCl₃.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Sample Preparation:

-

Dissolve a few milligrams of Triamcinolone Acetonide-D6 in the chosen deuterated solvent in an NMR tube.

Expected Observations:

The ¹H-NMR spectrum should be consistent with the structure of Triamcinolone Acetonide, but with the complete absence of the singlet peak corresponding to the two methyl groups of the acetonide moiety.

Storage and Stability

Proper storage is essential to maintain the integrity and purity of Triamcinolone Acetonide-D6.

-

Storage Temperature: Store at -20°C for long-term stability.[8]

-

Light: Protect from light.

-

Container: Store in a tightly sealed container to prevent moisture uptake.

Conclusion

This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental protocols for Triamcinolone Acetonide-D6. The provided data and methodologies are intended to support researchers and drug development professionals in their work with this important isotopically labeled compound. The structured presentation of quantitative data and the detailed experimental workflows aim to facilitate easy access to critical information and ensure the effective utilization of Triamcinolone Acetonide-D6 in a laboratory setting.

References

- 1. esschemco.com [esschemco.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Triamcinolone acetonide(76-25-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. magistraliterdistributio.cz [magistraliterdistributio.cz]

Triamcinolone Acetonide-D6 synthesis and labeling

An In-depth Technical Guide to the Synthesis and Labeling of Triamcinolone (B434) Acetonide-D6

Abstract

This technical guide provides a comprehensive overview of the synthesis, labeling, and characterization of Triamcinolone Acetonide-D6, a deuterated isotopologue of the potent synthetic corticosteroid, Triamcinolone Acetonide. Designed for researchers, scientists, and drug development professionals, this document details the synthetic pathways, isotopic labeling strategies, and analytical methodologies for characterization and quantification. Triamcinolone Acetonide-D6 is a critical internal standard for isotope dilution mass spectrometry, which is the gold standard for accurate quantification of the parent drug in biological matrices.[1] This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate a deeper understanding of its preparation and application in pharmaceutical research and development.

Introduction

Overview of Triamcinolone Acetonide

Triamcinolone acetonide is a synthetic corticosteroid and a more potent derivative of triamcinolone, approximately eight times as effective as prednisone.[2][3] It is widely used to treat various inflammatory conditions, skin infections, and allergic rhinitis.[3][4] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and alter the expression of genes involved in inflammatory and immune responses.[4] This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, leading to a reduction in inflammation and autoimmune reactions.[3][4]

The Role of Isotopic Labeling in Pharmaceutical Analysis

Isotopic labeling involves incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a drug molecule's structure.[1][] These labeled compounds are ideal internal standards for quantitative analysis, particularly in isotope dilution mass spectrometry.[1] Because they are chemically identical to the unlabeled analyte, they exhibit similar behavior during sample preparation, chromatographic separation, and mass spectrometric ionization.[1] The mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the labeled internal standard, enabling highly accurate quantification by correcting for analytical variability.[1]

Triamcinolone Acetonide-D6

Triamcinolone Acetonide-D6 is the deuterium-labeled version of Triamcinolone Acetonide, where six hydrogen atoms on the two methyl groups of the acetonide moiety are replaced with deuterium.[6] Its primary application is as an internal standard for the precise quantification of Triamcinolone Acetonide in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] The use of a stable isotope-labeled internal standard is crucial for accurate pharmacokinetic, metabolic, and doping control studies.[7][8]

Synthesis and Labeling

The preparation of Triamcinolone Acetonide-D6 involves two key stages: the synthesis of the unlabeled Triamcinolone Acetonide precursor and the subsequent introduction of the deuterium label. A common and efficient labeling strategy is to perform the final acetonide formation step using a deuterated reagent.

General Synthesis of Triamcinolone Acetonide

Multiple synthetic routes for Triamcinolone Acetonide have been reported, often starting from readily available steroids like prednisolone (B192156) or hydrocortisone.[9][10][11] A novel process starting from prednisolone involves a sequence of reactions including acetylation, elimination, oxidation, nucleophilic addition, hydrolysis, bromination, epoxidation, and finally substitution with hydrogen fluoride (B91410) to yield the target compound.[9]

Caption: High-level workflow for a novel synthesis of Triamcinolone Acetonide.[9]

Isotopic Labeling Strategy

The most direct method for preparing Triamcinolone Acetonide-D6 is to react the precursor, Triamcinolone, with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst. This reaction forms the 16,17-acetonide, incorporating the six deuterium atoms from the two methyl-d3 groups of the acetone-d6 (B32918) molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

- 10. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]

- 11. Triamcinolone synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Certificate of Analysis for Triamcinolone Acetonide-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Triamcinolone Acetonide-D6. This deuterated analog of Triamcinolone Acetonide is crucial as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Understanding its quality control parameters is paramount for ensuring the accuracy and reliability of research and drug development data.

General Information and Specifications

A Certificate of Analysis for Triamcinolone Acetonide-D6 provides critical information regarding its identity, purity, and physical properties. This data is essential for its use as a reference standard.

Table 1: Typical Specifications for Triamcinolone Acetonide-D6

| Parameter | Typical Specification | Source |

| Appearance | White to Off-White Solid | [1] |

| Molecular Formula | C₂₄H₂₅D₆FO₆ | |

| Molecular Weight | 440.50 g/mol | |

| CAS Number | 352431-33-5 | |

| Purity (by HPLC) | ≥98% (typically >99%) | [1] |

| Deuterium (B1214612) Incorporation | >98 atom % D | [1] |

| Identity | Conforms to structure by ¹H-NMR and MS |

Analytical Methodologies and Experimental Protocols

The specifications outlined in the CoA are verified through a series of rigorous analytical tests. The following sections detail the typical experimental protocols for these key analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Triamcinolone Acetonide-D6 and quantifying any impurities.

Experimental Protocol: HPLC Analysis

A validated reverse-phase HPLC (RP-HPLC) method is employed to determine the purity of the substance. While specific parameters may vary slightly between laboratories, a typical method is outlined below.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. A typical mobile phase could be a mixture of acetonitrile and a phosphate (B84403) buffer solution (pH adjusted to 6.8) in a 55:45 (v/v) ratio.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Sample Preparation: A known concentration of Triamcinolone Acetonide-D6 is dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase.

-

Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Diagram 1: HPLC Analysis Workflow

Caption: Workflow for HPLC Purity Analysis.

Identity Confirmation

The identity of Triamcinolone Acetonide-D6 is confirmed using a combination of spectroscopic techniques.

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Triamcinolone Acetonide-D6, a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 441.5 is expected.

Diagram 2: Mass Spectrometry Identity Confirmation

Caption: Process of MS Identity Verification.

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

Experimental Protocol: ¹H-NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆ or Chloroform-d is used to dissolve the sample.

-

Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals are compared to a reference spectrum or known values for Triamcinolone Acetonide. The absence of signals corresponding to the methyl protons of the acetonide group confirms successful deuteration.

Table 2: Representative ¹H-NMR Chemical Shifts for Triamcinolone Acetonide (Non-deuterated) in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.29 | d | H-1 |

| ~6.24 | d | H-2 |

| ~6.02 | s | H-4 |

| ~5.40 | d | OH-11 |

| ~5.14 | t | OH-21 |

| ~4.91 | d | H-11 |

| ~4.19 | m | H-21a |

| ~4.07 | m | H-21b |

| ~2.63 | m | H-6a |

| ~2.34 | m | H-6b |

| ~1.49 | s | H-19 (CH₃) |

| ~0.80 | s | H-18 (CH₃) |

Note: In the ¹H-NMR spectrum of Triamcinolone Acetonide-D6, the signals for the acetonide methyl groups would be absent.

Diagram 3: Logical Flow of Identity Confirmation

Caption: Identity Confirmation Workflow.

FT-IR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its identity.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded, and the absorption bands are compared to those of a reference standard. Key characteristic bands for Triamcinolone Acetonide include those for hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) functional groups.

Conclusion

The Certificate of Analysis for Triamcinolone Acetonide-D6 is a critical document that assures its quality and suitability for its intended use in research and development. By understanding the data presented and the underlying analytical methodologies, scientists can confidently use this material as an internal standard, leading to more accurate and reproducible experimental results. The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive characterization of this important analytical standard.

References

Triamcinolone Acetonide-D6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Triamcinolone Acetonide-D6 serves as a critical tool for bioanalytical studies. This deuterated analog of the synthetic corticosteroid, Triamcinolone Acetonide, is primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of analytical results.

This technical guide provides an in-depth overview of Triamcinolone Acetonide-D6, including its suppliers, technical specifications, and a representative experimental protocol for its use.

Suppliers and Procurement

While direct pricing for Triamcinolone Acetonide-D6 is typically provided upon request, a number of reputable chemical suppliers offer this stable isotope-labeled compound. Researchers are advised to contact these suppliers directly to obtain a quote, for which the product number and CAS number will be essential.

Table 1: Prominent Suppliers of Triamcinolone Acetonide-D6

| Supplier | Product Number(s) | CAS Number | Additional Information |

| SynZeal | SZ-T026006 | 352431-33-5 | Supplied with a detailed Certificate of Analysis.[1] |

| ESS Chem Co. | ESS0192 | 352431-33-5 | Purity reported as 99.1% by HPLC.[2] |

| LGC Standards | CDN-D-6203 | 352431-33-5 | Available in various pack sizes (e.g., 0.005 g, 0.01 g).[3] |

| MedChemExpress | HY-11319S | 352431-33-5 | States the compound can be used as a tracer or internal standard.[4] |

| Acanthus Research | TCN-16-002 | 352431-33-5 (unlabeled) | Available in 100mg catalog size, with custom sizes available.[5] |

Technical Specifications

The technical specifications for Triamcinolone Acetonide-D6 are consistently reported across various suppliers, with minor variations in purity. A Certificate of Analysis (CoA) should always be requested from the supplier for detailed, lot-specific information.

Table 2: General Technical Specifications for Triamcinolone Acetonide-D6

| Parameter | Specification |

| Chemical Formula | C₂₄H₂₅D₆FO₆ |

| Molecular Weight | ~440.50 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99 atom % D |

| Storage | 4°C, protect from light. For solutions: -80°C for 6 months; -20°C for 1 month.[4] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Triamcinolone Acetonide, the parent compound of Triamcinolone Acetonide-D6, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[6][7] The deuterated form is expected to follow the same biological pathways. Upon entering the cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus.[8] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes involved in inflammation and immune responses.[8]

Experimental Protocol: Quantification of a Corticosteroid in Plasma using LC-MS/MS with Triamcinolone Acetonide-D6 as an Internal Standard

This protocol provides a general methodology for the quantification of a target corticosteroid in a biological matrix. It is essential to optimize the parameters for the specific analyte and instrumentation.

1. Materials and Reagents

-

Target corticosteroid analytical standard

-

Triamcinolone Acetonide-D6 (Internal Standard, IS)

-

LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target corticosteroid in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Triamcinolone Acetonide-D6 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the IS at a concentration that provides an appropriate response in the LC-MS/MS system.

3. Sample Preparation

-

To 100 µL of plasma sample, calibrator, or quality control sample, add a fixed volume (e.g., 10 µL) of the IS working solution.

-

Vortex mix for 30 seconds.

-

Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile). Vortex and centrifuge.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).

-

Transfer the supernatant or the eluted sample to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Use a C18 column or equivalent. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation of the analyte and IS.

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MS parameters, including the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the IS.

5. Data Analysis

-

Integrate the peak areas of the analyte and the IS.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

The use of an internal standard is a fundamental technique in analytical chemistry to improve the accuracy and precision of quantitative measurements.[9][10] It corrects for variations that can occur during sample preparation and analysis.[11][12]

References

- 1. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]

- 2. esschemco.com [esschemco.com]

- 3. Triamcinolone Acetonide-d6 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Triamcinolone Acetonide-D6 - Acanthus Research [acanthusresearch.com]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]

- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 11. benchchem.com [benchchem.com]

- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Triamcinolone Acetonide-D6 (CAS Number: 352431-33-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone (B434) Acetonide-D6 is the deuterated form of Triamcinolone Acetonide, a potent synthetic corticosteroid. The incorporation of six deuterium (B1214612) atoms into the acetonide moiety provides a stable, isotopically labeled internal standard essential for quantitative bioanalytical studies.[1][2] This technical guide provides a comprehensive overview of Triamcinolone Acetonide-D6, including its physicochemical properties, proposed synthesis, detailed experimental protocols for its application in analytical and biological assays, and insights into the mechanism of action of its non-deuterated counterpart.

Physicochemical Properties

The fundamental physical and chemical properties of Triamcinolone Acetonide-D6 are summarized in the table below, compiled from various chemical and supplier databases.

| Property | Value | Reference |

| CAS Number | 352431-33-5 | [3][4][5] |

| Molecular Formula | C₂₄H₂₅D₆FO₆ | [3] |

| Molecular Weight | 440.53 g/mol | [6][7] |

| Appearance | White to off-white solid | [2][3] |

| Purity | Typically >98% atom D, with high chemical purity by HPLC | [3] |

| Solubility | Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol | [2][8] |

| Storage | Recommended storage at -20°C for long-term stability | [2][7] |

| Unlabeled CAS Number | 76-25-5 (Triamcinolone Acetonide) | [7] |

Synthesis of Triamcinolone Acetonide-D6

A detailed, publicly available, step-by-step synthesis protocol for Triamcinolone Acetonide-D6 is not readily found in the scientific literature. However, based on the known synthesis of Triamcinolone Acetonide and general methods for deuteration, a plausible synthetic route is proposed. The synthesis involves the reaction of Triamcinolone with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst to form the deuterated acetonide.

Proposed Synthetic Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 5. CN113480593A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Triamcinolone Acetonide-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Triamcinolone (B434) Acetonide-D6, a deuterated isotopologue of the synthetic corticosteroid Triamcinolone Acetonide. This document is intended to serve as a valuable resource for professionals in research, development, and quality control of pharmaceuticals. The inclusion of detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams aims to facilitate a deeper understanding and practical application of this compound.

Core Physical and Chemical Properties

Triamcinolone Acetonide-D6 is a stable, isotopically labeled form of Triamcinolone Acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis of Triamcinolone Acetonide in biological matrices by mass spectrometry.

General Properties

| Property | Value | Reference |

| Chemical Name | (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-4-one | [3] |

| Synonyms | Triamcinolone Acetonide D6 (acetonide-D6) | |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Purity | Isotopic Purity: Minimum 99 atom % D; Chemical Purity: Minimum 98% | [5] |

Molecular and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅D₆FO₆ | [4] |

| Molecular Weight | 440.53 g/mol | [4] |

| Exact Mass | 440.24812734 Da | [6] |

| CAS Number | 352431-33-5 | [4] |

| Unlabeled CAS Number | 76-25-5 | [4] |

| UV/Vis. λmax | 238 nm, 240 nm, 254 nm | [1][7] |

Solubility and Stability

The solubility and stability of Triamcinolone Acetonide-D6 are critical parameters for its use in analytical standards and formulations.

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Practically insoluble/Slightly soluble | [8] |

| Ethanol | Sparingly soluble | [8] |

| Methanol | Slightly soluble | [9] |

| Chloroform (B151607) | Soluble | [10] |

| Acetone | Sparingly soluble | [9] |

| Dimethylformamide (DMF) | Soluble (approx. 20 mg/mL for unlabeled) | [11] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (50 mg/mL) | [4] |

| Acetonitrile | Soluble | [12] |

| 1,4-Dioxane | Sparingly soluble | [9] |

Stability and Storage

Proper storage is essential to maintain the integrity of Triamcinolone Acetonide-D6.

| Condition | Recommendation | Reference |

| Solid Form Storage | 4°C, protect from light | [4] |

| Solution in Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |

| General Handling | Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. | [11] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and quantification of Triamcinolone Acetonide.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated RP-HPLC method for the quantification of Triamcinolone Acetonide.[7]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of Acetonitrile and 0.05M Phosphate buffer (pH adjusted to 6.8 with NaOH) with 0.1% Triethylamine (55:45 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 238 nm.[7]

-

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Triamcinolone Acetonide in 10 mL of diluent (mobile phase) to obtain a concentration of 1000 µg/mL.[7]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 50 µg/mL.[7]

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The method should demonstrate linearity with a correlation coefficient (r²) of ≥ 0.999.[7]

-

Sample Preparation: For pharmaceutical dosage forms, extract a known quantity of the formulation with the diluent, sonicate to ensure complete dissolution, and dilute to fall within the calibration range.[7]

-

Analysis: Inject the prepared sample solution and determine the concentration of Triamcinolone Acetonide from the calibration curve.

-

Quantification in Biological Matrices by LC-MS/MS

This protocol details a sensitive method for the quantification of Triamcinolone Acetonide in urine, using Triamcinolone Acetonide-D6 as an internal standard.[2]

-

Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Internal Standard (IS): Triamcinolone Acetonide-D6.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 2.5 mL of urine, add the Triamcinolone Acetonide-D6 internal standard.[2]

-

Perform enzymatic hydrolysis if necessary to cleave conjugates. [3.

-

Extract the sample with ethyl acetate (B1210297).[2]

-

Evaporate the organic layer to dryness and reconstitute the residue in 200 µL of the mobile phase.[2]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Triamcinolone Acetonide and Triamcinolone Acetonide-D6.

-

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[2]

Synthesis and Purification

The synthesis of Triamcinolone Acetonide involves several steps, and its purification is crucial for analytical and pharmaceutical applications. A general purification method for the crude product is outlined below.[13]

-

Dissolution: Dissolve the crude Triamcinolone Acetonide Acetate in a mixture of chloroform and methanol.[13]

-

Decolorization: Add activated carbon to the solution and reflux for 1-2 hours at 35-38°C.[13]

-

Solvent Exchange and Crystallization: Concentrate the solution under reduced pressure. Dissolve the residue in ethyl acetate, then concentrate again under reduced pressure. Cool the solution to 0°C and allow it to stand for 2 hours to facilitate crystallization.[13]

-

Isolation and Drying: Filter the crystals, wash the filter cake with ethyl acetate, and dry under vacuum at 40-50°C to obtain the purified product.[13]

Mandatory Visualizations

Signaling Pathway of Triamcinolone Acetonide

Triamcinolone Acetonide, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.

Caption: Mechanism of action of Triamcinolone Acetonide.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of Triamcinolone Acetonide in a biological sample using LC-MS/MS with a deuterated internal standard.

Caption: Workflow for Triamcinolone Acetonide quantification.

Logical Relationship of Analytical Method Validation

The validation of an analytical method ensures its reliability for its intended purpose. The relationship between key validation parameters is depicted below.

Caption: Key parameters of analytical method validation.

References

- 1. 2.3.8. HPLC Method of Triamcinolone Acetonide Determination [bio-protocol.org]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 7. recentscientific.com [recentscientific.com]

- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inis.iaea.org [inis.iaea.org]

- 10. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. japsonline.com [japsonline.com]

- 13. CN102863505A - Process for synthesizing triamcinolone acetonide acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Triamcinolone Acetonide-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triamcinolone Acetonide-D6, a deuterated analog of the synthetic corticosteroid, Triamcinolone Acetonide. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Molecular and Physical Properties

Triamcinolone Acetonide-D6 is a synthetically modified version of Triamcinolone Acetonide where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be used as an internal standard in mass spectrometry-based analytical methods. The key molecular and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₂₅D₆FO₆ |

| Molecular Weight | 440.53 g/mol |

| Appearance | White to off-white solid |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As an analog of Triamcinolone Acetonide, the mechanism of action of Triamcinolone Acetonide-D6 is understood through the well-established glucocorticoid receptor (GR) signaling pathway. Glucocorticoids exert their anti-inflammatory, immunosuppressive, and metabolic effects by binding to the GR, a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Upon entering the cell, Triamcinolone Acetonide-D6 binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.

In the nucleus, the complex can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction leads to a reduction in the production of inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the key steps in the glucocorticoid receptor signaling pathway.

Commercial Sources and Technical Applications of Deuterated Triamcinolone Acetonide: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of deuterated Triamcinolone (B434) Acetonide, its quantitative specifications, and detailed experimental protocols for its application in research and development. This document is intended to serve as a valuable resource for scientists utilizing this stable isotope-labeled compound in their studies.

Introduction to Deuterated Triamcinolone Acetonide

Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] Deuterated versions of Triamcinolone Acetonide, such as Triamcinolone Acetonide-d6 and Triamcinolone Acetonide-d7, are stable isotope-labeled analogs that serve as invaluable tools in various analytical and research applications.[3][4] The incorporation of deuterium (B1214612) atoms results in a higher mass, allowing for its use as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies, and as a tracer in metabolic profiling.[3][4][5]

Commercial Availability and Specifications

Several chemical suppliers offer deuterated Triamcinolone Acetonide for research purposes. The most commonly available forms are Triamcinolone Acetonide-d6 and Triamcinolone Acetonide-d7. The following tables summarize the key quantitative data from various commercial sources.

Table 1: Commercial Suppliers of Deuterated Triamcinolone Acetonide

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| ESS Chem Co. | Triamcinolone Acetonide-D6 | 352431-33-5 | C24H25D6FO6 | In stock.[6] |

| SynZeal | Triamcinolone Acetonide D6 | 1524-86-3 | C24H33FO6 | Supplied with COA and analytical data.[7] |

| LGC Standards | Triamcinolone Acetonide-d6 | Not specified | Not specified | High-quality reference standards.[8] |

| MedChemExpress | Triamcinolone acetonide-d6 | 352431-33-5 | Not specified | Purity: 95.73%.[3] |

| MedChemExpress | Triamcinolone acetonide-d7 | Not specified | Not specified | |

| Acanthus Research | Triamcinolone Acetonide-D6 | 76-25-5 (unlabeled) | C24H25D6FO6 | [9] |

| Acanthus Research | Triamcinolone Acetonide-D7 | Not applicable | Not specified | Made to order.[9] |

Table 2: Quantitative Specifications of Deuterated Triamcinolone Acetonide

| Supplier | Product Name | Purity | Isotopic Enrichment | Appearance |

| ESS Chem Co. | Triamcinolone Acetonide-D6 | 99.1% - 99.3% by HPLC | >98% atom D | White solid.[6] |

| MedChemExpress | Triamcinolone acetonide-d6 | 95.73% | Not specified | Not specified |

Experimental Protocols

Deuterated Triamcinolone Acetonide is predominantly used as an internal standard in quantitative bioanalytical methods. Below are detailed methodologies for its application.

Quantification of Triamcinolone Acetonide in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of Triamcinolone Acetonide in urine samples using deuterated Triamcinolone Acetonide as an internal standard.[5]

Materials:

-

Triamcinolone Acetonide analytical standard

-

Triamcinolone Acetonide-d6 (internal standard)

-

Fludrocortisone (additional internal standard, optional)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate

-

Methanol

-

β-glucuronidase enzyme

-

Urine samples

Procedure:

-

Sample Preparation:

-

To 2.5 mL of urine, add a known amount of Triamcinolone Acetonide-d6 surrogate.

-

Perform enzymatic hydrolysis with β-glucuronidase.

-

Conduct liquid-liquid extraction with ethyl acetate.

-

Add Fludrocortisone as a second internal standard (optional).

-

Evaporate the extract to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.[5]

-

-

LC-MS/MS Analysis:

-

HPLC System: Waters Alliance 2795 Separations Module or equivalent.

-

Column: C18 column.

-

Mobile Phase: A gradient of 2% Formic Acid in water and Acetonitrile.

-

Mass Spectrometer: Waters Micromass Quattro Micro or equivalent.

-

Ionization: Electrospray ionization (ESI).[5]

-

-

Calibration:

-

Prepare calibration standards ranging from 0 - 100 ng/mL from stock solutions in methanol.

-

Evaporate and reconstitute in 200 µL of mobile phase.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[5]

-

Purification of Triamcinolone Acetonide for Intravitreal Use

While this protocol does not directly involve the deuterated form, it provides valuable information on purification methods that can be adapted for handling the labeled compound if required for specific applications. The goal is to reduce the concentration of the vehicle agent, benzyl (B1604629) alcohol, from commercial preparations.[10][11]

Methods for Purification:

-

Centrifugation: This method has been shown to be effective in reducing benzyl alcohol concentration without significantly affecting the final concentration of Triamcinolone Acetonide.[10][11]

-

Sedimentation: This technique can also reduce benzyl alcohol but may lead to a 25% reduction in the expected dose of Triamcinolone Acetonide.[10][11]

-

Filtration: Using filter membranes (e.g., 0.22 µm or 5 µm pore size) can significantly reduce benzyl alcohol but also leads to a substantial loss of Triamcinolone Acetonide, likely due to crystal entrapment in the filter.[10][11]

Recommended Procedure (Centrifugation):

-

Aseptically transfer the commercial Triamcinolone Acetonide suspension to a sterile centrifuge tube.

-

Centrifuge at an appropriate speed and duration to pellet the Triamcinolone Acetonide crystals.

-

Carefully remove the supernatant containing the majority of the benzyl alcohol.

-

Resuspend the pellet in a sterile, preservative-free vehicle (e.g., balanced salt solution) to the desired concentration.

Signaling Pathway and Experimental Workflows

Triamcinolone Acetonide, as a glucocorticoid, exerts its effects through the glucocorticoid receptor (GR) signaling pathway.[12] Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.[12][13][14]

Caption: Glucocorticoid receptor signaling pathway.

The following diagram illustrates a typical experimental workflow for the quantification of Triamcinolone Acetonide in a biological matrix using its deuterated analog as an internal standard.

Caption: LC-MS/MS quantification workflow.

References

- 1. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. esschemco.com [esschemco.com]

- 7. Triamcinolone Acetonide D6 | SynZeal [synzeal.com]

- 8. Triamcinolone Acetonide-d6 | LGC Standards [lgcstandards.com]

- 9. Triamcinolone Acetonide-D6 - Acanthus Research [acanthusresearch.com]

- 10. Comparison of different techniques for purification of triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 12. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 13. Chemical Systems Biology Reveals Mechanisms of Glucocorticoid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Purity of Triamcinolone Acetonide-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Triamcinolone Acetonide-D6, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Triamcinolone Acetonide in complex biological matrices. This document outlines the analytical methodologies used to determine isotopic and chemical purity, presents typical purity specifications, and details its application in bioanalytical assays.

Quantitative Purity Analysis

The quality of Triamcinolone Acetonide-D6 is defined by its chemical and isotopic purity. High chemical purity ensures that the signal detected is not from impurities, while high isotopic purity is essential to prevent cross-contribution to the analyte signal, which could compromise the accuracy of quantification.

Table 1: Representative Purity Specifications for Triamcinolone Acetonide-D6

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium Incorporation | Nominal +6 Da | Mass Spectrometry (MS) |

Note: Specifications may vary slightly between different commercial suppliers. The data presented is a summary of typical values found in Certificates of Analysis.

One representative Certificate of Analysis reported a chemical purity of 99.1% by HPLC[1]. Another supplier specifies a minimum of 98% chemical purity and 99 atom % D isotopic purity[2].

Experimental Protocols

The determination of the purity of Triamcinolone Acetonide-D6 and its application as an internal standard involve precise analytical methodologies.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the chemical purity of Triamcinolone Acetonide-D6.

a) Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Triamcinolone Acetonide-D6 reference standard

-

Sample of Triamcinolone Acetonide-D6 for analysis

b) Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (specific gradient profile to be optimized based on the column and system). A common starting point is a gradient from 50% to 90% acetonitrile over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

c) Sample Preparation:

-

Prepare a stock solution of Triamcinolone Acetonide-D6 in a suitable solvent such as acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

d) Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol provides a general procedure for the determination of the isotopic enrichment of Triamcinolone Acetonide-D6.

a) Instrumentation and Reagents:

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electrospray ionization (ESI) source.

-

Liquid chromatography system (for sample introduction).

-

Methanol or acetonitrile (LC-MS grade).

-

Formic acid (for enhancing ionization).

-

Triamcinolone Acetonide-D6 sample.

b) Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 1000.

-

Resolution: Set to a high resolving power (e.g., >10,000) to resolve isotopic peaks.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

c) Sample Preparation:

-

Prepare a dilute solution of Triamcinolone Acetonide-D6 (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

d) Data Acquisition and Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the full scan mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

-

Identify the isotopic cluster for the protonated molecule [M+H]+. For Triamcinolone Acetonide-D6, the monoisotopic mass of the unlabeled compound (C24H31FO6) is approximately 434.21 Da. The fully labeled D6 species will have a monoisotopic mass of approximately 440.25 Da.

-

Measure the intensities of the isotopologue peaks (M+0, M+1, M+2, M+3, M+4, M+5, M+6).

-

Calculate the isotopic purity by determining the percentage of the D6 species relative to all other deuterated and non-deuterated species, after correcting for the natural isotopic abundance of carbon-13.

Application in Bioanalysis: Quantification of Triamcinolone Acetonide in Human Plasma by LC-MS/MS

This protocol details the use of Triamcinolone Acetonide-D6 as an internal standard for the quantification of Triamcinolone Acetonide in plasma.

a) Instrumentation and Reagents:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Acetonitrile and water (LC-MS grade).

-

Formic acid.

-

Ethyl acetate (B1210297) and n-hexane (for extraction).

-

Human plasma.

-

Triamcinolone Acetonide calibration standards.

-

Triamcinolone Acetonide-D6 internal standard solution.

b) Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma sample, add 50 µL of the Triamcinolone Acetonide-D6 internal standard solution.

-

Add 3 mL of an extraction solvent mixture of ethyl acetate and n-hexane (e.g., 4:1, v/v).

-

Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

c) LC-MS/MS Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Triamcinolone Acetonide: m/z 435.4 → 397.3

-

Triamcinolone Acetonide-D6: m/z 441.4 → 403.3 (Note: specific transitions should be optimized).

-

d) Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Triamcinolone Acetonide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Triamcinolone Acetonide, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Caption: Glucocorticoid receptor signaling pathway.

Bioanalytical Workflow Using an Internal Standard

The following diagram outlines the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like Triamcinolone Acetonide-D6.

Caption: Bioanalytical workflow with an internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of Triamcinolone Acetonide-D6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Triamcinolone (B434) Acetonide-D6 as an internal standard in pharmacokinetic (PK) studies of triamcinolone acetonide. The use of a stable isotope-labeled internal standard like Triamcinolone Acetonide-D6 is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction

Triamcinolone acetonide is a synthetic corticosteroid used to treat various inflammatory conditions. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical use. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices.

The use of a stable isotope-labeled internal standard, such as Triamcinolone Acetonide-D6, is highly recommended by regulatory agencies for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Triamcinolone Acetonide-D6 is an ideal internal standard as it is chemically identical to the analyte and exhibits similar behavior during extraction, chromatography, and ionization, but is distinguishable by its mass.[2] This minimizes the impact of matrix effects and procedural inconsistencies, leading to more reliable and reproducible pharmacokinetic data.

Mechanism of Action of Triamcinolone Acetonide

Triamcinolone acetonide exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it alters gene expression. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules. This ultimately leads to a reduction in inflammation and suppression of the immune response.

Experimental Protocols

The following protocols describe a validated method for the quantification of triamcinolone acetonide in human plasma using Triamcinolone Acetonide-D6 as an internal standard with a UPLC-ESI-MS/MS system.

Materials and Reagents

-

Triamcinolone Acetonide (Reference Standard)

-

Triamcinolone Acetonide-D6 (Internal Standard)

-

HPLC-grade acetonitrile, methanol, ethyl acetate (B1210297), and n-hexane

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma with anticoagulant (e.g., K2-EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of triamcinolone acetonide and Triamcinolone Acetonide-D6 by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 acetonitrile:water mixture to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Triamcinolone Acetonide-D6 stock solution with the same diluent to a final concentration of 500 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the Triamcinolone Acetonide-D6 internal standard working solution (500 ng/mL) to each tube and vortex for 1 minute.

-

Add 3 mL of a 4:1 (v/v) solution of ethyl acetate and n-hexane.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[3]

-

Transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[3]

-

Vortex for 1 minute and centrifuge at 15,000 rpm for 3 minutes.

-

Inject 10 µL of the supernatant into the UPLC-MS/MS system.[3]

UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm)[3]

-

Mobile Phase: Acetonitrile and water with 1% formic acid (55:45, v/v)[3]

-

Flow Rate: 0.2 mL/min[3]

-

Column Temperature: 40°C[3]

-

Run Time: 2.0 minutes[3]

-

Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Triamcinolone Acetonide: m/z 435.4 → 397.3[3]

-

Triamcinolone Acetonide-D6: m/z 441.4 → 403.3 (hypothetical, based on a mass shift of +6 Da)

-

Bioanalytical Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is provided in the table below.

| Parameter | Specification | Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.53–21.20 ng/mL (r² > 0.99)[3] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20% | 0.53 ng/mL[3] |

| Intra-run Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 3.007% to 9.960%[3] |

| Inter-run Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | 3.528% to 11.26%[3] |

| Intra-run Accuracy (% Bias) | Within ±15% (except LLOQ within ±20%) | -6.577% to -1.962%[3] |

| Inter-run Accuracy (% Bias) | Within ±15% (except LLOQ within ±20%) | -3.371% to 0.348%[3] |

| Extraction Recovery | Consistent, precise, and reproducible | Meets acceptance criteria[3] |

| Matrix Effect | Consistent and minimal | Meets acceptance criteria[3] |

| Stability (Room Temp, Freeze-Thaw, Long-term) | Analyte loss ≤ 15% | Stable for 24h at RT and 120 days at -20°C[3] |

Pharmacokinetic Study Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing Triamcinolone Acetonide-D6.

References

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Triamcinolone Acetonide-D6 for Bioequivalence Studies of Corticosteroids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triamcinolone (B434) acetonide is a synthetic corticosteroid used to treat a variety of inflammatory conditions, including skin diseases, allergic reactions, and rheumatoid arthritis.[1] For generic versions of triamcinolone acetonide formulations to be approved, regulatory agencies require bioequivalence (BE) studies to demonstrate that they perform in the same manner as the reference listed drug.[2][3] These studies rely on the accurate quantification of the drug in biological matrices, typically human plasma.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering high sensitivity and specificity.[4] A critical component of a robust LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). Triamcinolone Acetonide-D6 (TAA-D6), a deuterated analog of the parent drug, is the ideal internal standard. It shares near-identical physicochemical properties with triamcinolone acetonide, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and enhancing the accuracy and precision of the measurement.

This document provides a detailed protocol for the quantification of triamcinolone acetonide in human plasma using TAA-D6 as an internal standard, suitable for bioequivalence studies.

Glucocorticoid Signaling Pathway

Corticosteroids like triamcinolone acetonide exert their effects by modulating gene expression.[5] The process is initiated when the steroid enters the cell and binds to the glucocorticoid receptor (GR), which resides in the cytoplasm as part of a multi-protein complex.[6] Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation of the GR-ligand complex into the nucleus.[6][7] Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby activating or repressing the transcription of target genes.[7] This genomic mechanism underlies the anti-inflammatory and metabolic effects of the drug.[8]

Bioanalytical Method and Protocol

The following protocol describes a validated LC-MS/MS method for the determination of triamcinolone acetonide in human plasma. The method is based on procedures reported in the scientific literature and is suitable for pharmacokinetic and bioequivalence studies.[9][10]

Materials and Reagents

-

Analytes: Triamcinolone Acetonide (Reference Standard), Triamcinolone Acetonide-D6 (Internal Standard).

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade), Formic Acid.

-

Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

-

Water: Deionized or HPLC-grade water.

Equipment

-

LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1200).

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S).

-

Analytical balance, centrifuges, vortex mixer, and calibrated pipettes.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Triamcinolone Acetonide and Triamcinolone Acetonide-D6 in methanol to obtain primary stock solutions.

-

Working Solutions: Prepare serial dilutions of the Triamcinolone Acetonide stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Triamcinolone Acetonide-D6 stock solution with methanol to a final concentration (e.g., 50 ng/mL).

Experimental Workflow: Sample Preparation

The following diagram and protocol detail the liquid-liquid extraction (LLE) procedure, which is effective for extracting corticosteroids from plasma.[1][9]

Protocol Steps:

-

Pipette 200 µL of human plasma (blank, CC standard, QC, or study sample) into a clean microcentrifuge tube.

-

Add 50 µL of the IS working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 4:1, v/v).[1][10]

-

Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile/water, 55:45, v/v).[9]

-

Vortex to mix, and transfer the solution to an autosampler vial for injection.

Data and Method Parameters

The following tables summarize the instrumental conditions and method validation parameters derived from published bioanalytical methods for triamcinolone acetonide.[9][10][11][12]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (55:45, v/v)[9][10] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 - 10 µL |

| Run Time | ~2.0 - 4.0 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | MRM Transition (m/z) |

| Triamcinolone Acetonide | 435.4 → 397.3[9] |

| Triamcinolone Acetonide-D6 (IS) | 441.4 → 403.3 (Predicted) |

| Alternative IS (Cortisone Acetate) | 403.4 → 163.1[9] |

| Alternative IS (Betamethasone) | 393.0 → 373.0[11] |

Note: The MRM transition for TAA-D6 is predicted based on a +6 Da mass shift from the parent compound. The exact values should be optimized during method development.

Table 3: Bioanalytical Method Validation Summary

This table presents typical performance characteristics of a validated LC-MS/MS method for triamcinolone acetonide in human plasma, consistent with FDA guidelines.[13][14][15]

| Parameter | Result |

| Linearity Range | 0.5 – 25 ng/mL[9][10] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][10] |

| Intra-day Precision (%CV) | < 10%[9] |

| Inter-day Precision (%CV) | < 12%[9] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[12] |

| Extraction Recovery | > 85% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%)[10] |

| Stability | Stable under tested conditions (Freeze-thaw, short-term, long-term) |

Application to Bioequivalence Studies

A validated bioanalytical method is the cornerstone of a successful bioequivalence study. In a typical BE study for a triamcinolone acetonide formulation, healthy volunteers are administered either the test or reference product in a crossover design. Plasma samples are collected at specified time points, and the drug concentrations are measured using the described LC-MS/MS method.

The resulting concentration-time data are used to calculate key pharmacokinetic (PK) parameters, such as:

-

Cmax: Maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.

For the test product to be deemed bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of these PK parameters must fall within the regulatory acceptance range, which is typically 80.00% to 125.00%.[2] The successful application of this robust analytical method ensures that the data generated are reliable for making these critical regulatory decisions.[1]

References

- 1. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]